molecular formula C16H21NO3 B255720 ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate

ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate

Cat. No.: B255720
M. Wt: 275.34 g/mol
InChI Key: CVZWUSBXPJBQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a complex organic compound with the molecular formula C16H23NO3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes multiple methyl groups and a carboxylate ester functional group.

Preparation Methods

The synthesis of ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.

Chemical Reactions Analysis

ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives with additional functional groups.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets . In the industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as Ethyl 1′,2,7,7-tetramethyl-5-oxo-1′,2′,3,3′,4,4′,5,6,7,8-decahydro-4,6′-biquinoline-3-carboxylate . The unique structure of this compound, with its multiple methyl groups and carboxylate ester, distinguishes it from other similar compounds. This uniqueness can lead to different chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 2,4,7,7-tetramethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C16H21NO3/c1-6-20-15(19)13-9(2)14-11(17-10(13)3)7-16(4,5)8-12(14)18/h6-8H2,1-5H3

InChI Key

CVZWUSBXPJBQRC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C)(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C)(C)C)C

Origin of Product

United States

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